Methyl 2-[(4-fluorobenzoyl)amino]benzoate
Overview
Description
“Methyl 2-[(4-fluorobenzoyl)amino]benzoate” is a chemical compound with the molecular formula C15H12FNO3 . It is a unique chemical provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “Methyl 2-[(4-fluorobenzoyl)amino]benzoate” is characterized by the presence of a fluorobenzoyl group, an amino group, and a methyl benzoate group . The average molecular mass is 272.252 Da .Physical And Chemical Properties Analysis
“Methyl 2-[(4-fluorobenzoyl)amino]benzoate” has several notable physical and chemical properties. It has a boiling point of 361.1±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound has 4 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications
Antitumor Properties and Mechanisms
Methyl 2-[(4-fluorobenzoyl)amino]benzoate and related fluorinated 2-(4-aminophenyl)benzothiazoles have been extensively studied for their potent and selective antitumor properties. These compounds have shown significant efficacy in inhibiting the growth of breast, lung, and colon cancer cell lines, attributed to their ability to induce cytochrome P450 enzymes, leading to their bioactivation and subsequent cytotoxic effects in cancer cells. The specificity of these compounds towards cancer cells, coupled with their ability to form DNA adducts in sensitive tumor cells, underscores their potential as targeted cancer therapies (Bradshaw et al., 2002), (Hutchinson et al., 2001), (Leong et al., 2003).
Molecular Interactions and Bioactivation
The interaction of fluorinated 2-(4-aminophenyl)benzothiazoles with cytochrome P450 enzymes not only facilitates their antitumor activity but also highlights the role of these enzymes in drug metabolism and resistance mechanisms. Studies have shown that these compounds are metabolized by cytochrome P450 1A1 and 2W1, producing reactive intermediates that contribute to their anticancer effects. This metabolism is crucial for the formation of DNA adducts in tumor cells, a key step in the cytotoxic process. Furthermore, the bioactivation and subsequent binding of these compounds to macromolecules in cancer cells provide valuable insights into their mechanism of action and potential pathways for overcoming drug resistance (Wang & Guengerich, 2012), (Tan et al., 2011).
Chemical Synthesis and Modification
The chemical synthesis and modification of Methyl 2-[(4-fluorobenzoyl)amino]benzoate and its analogs are of significant interest for developing new therapeutic agents. Research has focused on optimizing synthetic routes to produce these compounds efficiently and with high selectivity. For instance, the continuous-flow diazotization process has been explored as a method to enhance the synthesis of related compounds while minimizing side reactions, demonstrating the potential for scalable production of these molecules for further study and application (Yu et al., 2016).
properties
IUPAC Name |
methyl 2-[(4-fluorobenzoyl)amino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAPWMKFHIKQOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893483 | |
Record name | Methyl 2-(4-fluorobenzamido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24811331 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 2-[(4-fluorobenzoyl)amino]benzoate | |
CAS RN |
75541-83-2 | |
Record name | 75541-83-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-(4-fluorobenzamido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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